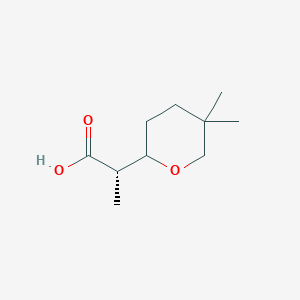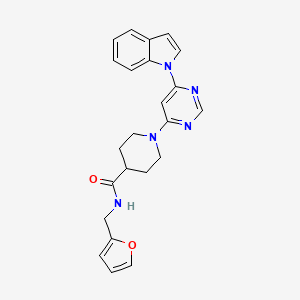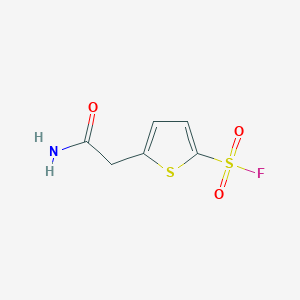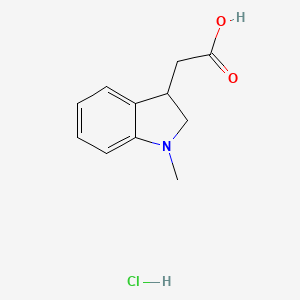
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid, also known as DMOPA, is a chiral amino acid derivative that has gained significant attention in the field of medicinal chemistry. DMOPA has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mechanism of Action
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is a chiral amino acid derivative that has been shown to interact with various biological targets. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to increase the levels of GABA in the brain, which has potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Advantages and Limitations for Lab Experiments
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has several advantages for lab experiments, including its high enantiomeric purity, which makes it a useful chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid also has potential applications in drug discovery and development, as well as catalysis and materials science. However, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the research and development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. One potential direction is the synthesis of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid-based materials with novel properties, such as increased stability and reactivity. Furthermore, the use of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid in the synthesis of peptides and proteins could lead to the development of new therapeutics for various diseases.
Synthesis Methods
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid can be synthesized using several methods, including the reaction of (S)-2-chloropropionic acid with 5,5-dimethyloxazolidine, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. Another method involves the reaction of (S)-2-chloropropionic acid with 5,5-dimethyl-1,3-dioxane-2-one, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. These methods have been optimized to obtain high yields of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid with high enantiomeric purity.
Scientific Research Applications
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in various scientific research applications, including as a chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been used as a ligand in the synthesis of metal complexes, which have shown potential in catalysis and materials science. Furthermore, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in the synthesis of peptides and proteins, which have potential applications in drug discovery and development.
properties
IUPAC Name |
(2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXPUUSWOXLF-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)



![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)